molecular formula C24H21F2N3O B10946915 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B10946915
M. Wt: 405.4 g/mol
InChI Key: AOLKSWIWMBTVJF-UHFFFAOYSA-N
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Description

2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the pyranopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials include ethyl acetoacetate, 4-fluorobenzaldehyde, and 4-fluoroaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, compounds in the pyranopyridine family have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research into this compound could reveal similar biological activities.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-6-ethyl-8-(4-chlorobenzyl)-4-(4-chlorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • 2-amino-6-ethyl-8-(4-methylbenzyl)-4-(4-methylphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-6-ethyl-8-(4-fluorobenzyl)-4-(4-fluorophenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms, for example, can enhance the compound’s stability and bioavailability.

Properties

Molecular Formula

C24H21F2N3O

Molecular Weight

405.4 g/mol

IUPAC Name

2-amino-6-ethyl-4-(4-fluorophenyl)-8-[(4-fluorophenyl)methyl]-4,5-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C24H21F2N3O/c1-2-29-13-17(11-15-3-7-18(25)8-4-15)23-21(14-29)22(20(12-27)24(28)30-23)16-5-9-19(26)10-6-16/h3-10,13,22H,2,11,14,28H2,1H3

InChI Key

AOLKSWIWMBTVJF-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2=C(C(=C1)CC3=CC=C(C=C3)F)OC(=C(C2C4=CC=C(C=C4)F)C#N)N

Origin of Product

United States

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